molecular formula C16H12N2OS B2465419 (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 1021065-22-4

(2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2465419
CAS No.: 1021065-22-4
M. Wt: 280.35
InChI Key: QUGWGYKNBUADDD-VOTSOKGWSA-N
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Description

(2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H12N2OS and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-isoquinolin-5-yl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-16(7-6-13-4-2-10-20-13)18-15-5-1-3-12-11-17-9-8-14(12)15/h1-11H,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWGYKNBUADDD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and therapeutic implications based on current research findings.

Synthesis

The synthesis of (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the condensation of isoquinoline derivatives with thiophene-containing aldehydes. The reaction is usually catalyzed by bases such as potassium hydroxide in an ethanol solvent, leading to the formation of the desired enamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide. For instance, chalcone derivatives incorporating isoquinoline structures have shown significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that specific chalcone derivatives could induce cell cycle arrest and apoptosis in breast cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Chalcone derivative 3aMDA-MB-231 (human)12.5Induces apoptosis and cell cycle arrest
Chalcone derivative 3bLuc-4T1 (mouse)15.0Inhibits proliferation via caspase activation
(2E)-N-(isoquinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamideTBDTBDTBD

Inhibition of Enzymatic Activity

In silico studies have suggested that compounds with similar structural motifs may act as inhibitors of key enzymes involved in cancer progression. Molecular docking studies have indicated favorable binding interactions with targets such as EGFR, where some chalcone derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like Lapatinib and Erlotinib .

Table 2: Comparison of Inhibitory Potency

CompoundTarget EnzymeIC50 (µM)Comparison to Standard Drugs
Chalcone 3eEGFR0.031More potent than Lapatinib
Chalcone 3fEGFR0.023Superior to Erlotinib

Case Studies

A case study focusing on a series of isoquinoline-based chalcones revealed their efficacy against breast carcinoma. The study employed various assays, including SRB and MTT assays, to evaluate cell viability post-treatment. Results indicated that methoxy-substituted chalcones exhibited gradient-dependent inhibition, showcasing their potential as novel anticancer agents .

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